Hoveyda-Snapper Desymmetrization Catalyst
Overview
Description
The Hoveyda-Snapper Desymmetrization Catalyst, also known as the Hoveyda-Grubbs Second-Generation Catalyst or HG-II, is a form of metathesis catalyst that has been utilized to improve organic synthesis. It is a useful organocatalyst in the desymmetrization of meso diols .
Synthesis Analysis
Hoveyda, Snapper, and co-workers demonstrated that achiral 1,3-diols could be silylated with a high degree of enantioselectivity using a dipeptide-based catalyst . The same catalyst was later applied to the enantioselective silylation of triols, enabling the synthesis of the natural products cleroindicins D, F, and C .Molecular Structure Analysis
The molecular formula of the Hoveyda-Snapper Desymmetrization Catalyst is C17H32N4O, and its molecular weight is 308.46 g/mol . The SMILES string representation isCC@@HC@@HC(C)(C)C)C(C)(C)C
. Chemical Reactions Analysis
The Hoveyda-Snapper Catalyst has been used in the desymmetrization of 1,3-diols . It has also been used in ring-closing metathesis (RCM) reactions .Physical And Chemical Properties Analysis
The Hoveyda-Snapper Desymmetrization Catalyst has a predicted density of 1.01±0.1 g/cm3 . Its melting point is 130-134°C , and its predicted boiling point is 475.0±30.0 °C .Scientific Research Applications
Enantioenriched Cyclopentanes Synthesis
The catalyst is employed in the synthesis of enantioenriched cyclopentanes, which are crucial chiral building blocks in organic chemistry. This process is particularly valuable for creating compounds with high functionalization and stereogenic centers that are found in many natural products .
Asymmetric Desymmetrization
It facilitates the asymmetric desymmetrization of meso-diols, leading to the production of monosilylated products. This application is significant for the mild reaction conditions and the high yield and enantioselectivity achieved .
Site-Selective Derivatization
Researchers utilize the catalyst for site-selective derivatization, which is essential for modifying specific sites within a molecule without affecting other reactive sites. This precision is crucial for the synthesis of complex organic molecules .
Vinylogous Nucleophilic Addition
The catalyst has been applied in direct catalytic asymmetric vinylogous nucleophilic addition of deconjugated butenolides. This method is a strategic approach to access highly functionalized chiral building blocks .
Synthesis of Natural Products
It plays a role in the enantioselective silylation of triols, enabling the synthesis of natural products like cleroindicins D, F, and C. This application is noteworthy as silylation lacks any enzymatic precedent, making it a unique synthetic route .
Development of Chiral Ligands
The catalyst is instrumental in the development of chiral ligands, which are pivotal in asymmetric synthesis. These ligands can induce and stabilize chirality in various chemical reactions .
Pharmaceutical Research
In pharmaceutical research, the catalyst is used for the synthesis of chiral drugs. The ability to create enantiomerically pure compounds is vital for the development of medications with specific desired effects and minimal side effects .
Mechanism of Action
Target of Action
The primary target of the Hoveyda-Snapper Desymmetrization Catalyst, also known as (S)-N-(®-3,3-Dimethylbutan-2-yl)-3,3-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)methyl)amino)butanamide, is achiral 1,3-diols . These compounds are targeted due to their potential for desymmetrization, a process that can result in the creation of chiral molecules from achiral or meso precursors .
Mode of Action
The Hoveyda-Snapper Desymmetrization Catalyst operates by silylating achiral 1,3-diols with a high degree of enantioselectivity . This catalyst is composed of three key components: a Lewis base, a chiral amine, and an amino acid . The N-methylimidazole moiety within the catalyst acts as a Lewis base . This interaction with the 1,3-diols leads to the creation of chiral molecules .
Biochemical Pathways
The Hoveyda-Snapper Desymmetrization Catalyst affects the biochemical pathway of silylation . Silylation is a process where a silicon atom is introduced into a molecule, often used in the protection of alcohols in organic synthesis. In this case, the catalyst enables the enantioselective silylation of 1,3-diols . The downstream effects include the synthesis of chiral molecules, which have wide applications in the field of drug discovery and development.
Result of Action
The result of the action of the Hoveyda-Snapper Desymmetrization Catalyst is the production of chiral molecules from achiral 1,3-diols . These chiral molecules are of significant interest in various fields, including pharmaceuticals, due to their unique properties.
properties
IUPAC Name |
(2S)-N-[(2R)-3,3-dimethylbutan-2-yl]-3,3-dimethyl-2-[(1-methylimidazol-2-yl)methylamino]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4O/c1-12(16(2,3)4)20-15(22)14(17(5,6)7)19-11-13-18-9-10-21(13)8/h9-10,12,14,19H,11H2,1-8H3,(H,20,22)/t12-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCLPFRRAGRCEM-TZMCWYRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C(C(C)(C)C)NCC1=NC=CN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C)NCC1=NC=CN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474416 | |
Record name | Hoveyda-Snapper Desymmetrization Catalyst | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hoveyda-Snapper Desymmetrization Catalyst | |
CAS RN |
913831-29-5 | |
Record name | (2S)-3,3-Dimethyl-2-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]-N-[(1R)-1,2,2-trimethylpropyl]butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913831-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hoveyda-Snapper Desymmetrization Catalyst | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 913831-29-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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